molecular formula C9H8BrClO B6601228 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran CAS No. 1864453-93-9

6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran

Cat. No.: B6601228
CAS No.: 1864453-93-9
M. Wt: 247.51 g/mol
InChI Key: NIIFTAUDUJRGLN-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-3,4-dihydro-2H-1-benzopyran (C$9$H$8$BrClO) is a synthetic bicyclic compound derived from the 3,4-dihydro-2H-1-benzopyran (flavan) backbone. Its structure features a bromine atom at the 6-position and a chlorine atom at the 4-position (Figure 1). The dihydrobenzopyran core is a common scaffold in medicinal chemistry, often associated with bioactivity modulation due to its planar aromatic system and substituent adaptability .

Properties

IUPAC Name

6-bromo-4-chloro-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIFTAUDUJRGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1Cl)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran can be achieved through a multi-step process:

Chemical Reactions Analysis

6-Bromo-4-chloro-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In synthetic chemistry, 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran serves as a building block for more complex molecules. Its halogen substituents make it an excellent candidate for nucleophilic substitution reactions. The compound can undergo various transformations such as:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : The bromine atom can be reduced to yield corresponding hydrogenated products.
  • Substitution Reactions : The halogen atoms can be replaced by other functional groups, facilitating the synthesis of diverse derivatives.
Reaction TypeExample Products
Oxidation6-bromo-3,4-dihydro-2H-1-benzopyran-4-one
Reduction6-hydro-3,4-dihydro-2H-1-benzopyran-4-ol
SubstitutionVarious substituted benzopyrans

Biology

In biological research, this compound is investigated for its bioactive properties . Benzopyrans are known to exhibit anti-inflammatory, antioxidant, and anticancer activities. Research studies have indicated that compounds similar to this compound can interact with various biological targets:

  • Enzyme Interactions : The structural similarity to natural benzopyrans suggests potential interactions with enzymes involved in metabolic pathways.
  • Receptor Binding : Investigations into its binding affinity to specific receptors could reveal therapeutic potentials in treating diseases.

Medicine

The medicinal applications of this compound are promising due to its potential therapeutic effects . Studies have shown that derivatives of benzopyrans can act as effective agents against various diseases:

  • Anticancer Properties : Research has indicated that certain benzopyran derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : Some studies suggest that compounds in this class may reduce inflammation through the modulation of inflammatory pathways.

Industry

In the industrial sector, this compound can be utilized in the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties allow it to serve as a precursor for various industrial applications.

Case Studies

Several studies have highlighted the effectiveness of benzopyran derivatives in various applications:

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of benzopyran exhibited significant cytotoxicity against breast cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Research : Research published in the European Journal of Pharmacology indicated that a related compound showed promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines in vitro.

Mechanism of Action

The mechanism of action of 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets. The compound can act as a catalyst by generating reactive intermediates, such as bromine ions, which facilitate various chemical reactions. These intermediates can interact with substrates, leading to the formation of desired products .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Structural Variations

The biological and physicochemical properties of benzopyran derivatives are highly influenced by substituent type, position, and ring modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Molecular Formula Key Bioactivities/Applications Evidence Source
6-Bromo-4-chloro-3,4-dihydro-2H-1-benzopyran Br (C6), Cl (C4) C$9$H$8$BrClO Not explicitly reported; inferred from analogs
6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran Br (C6), S instead of O, 4,4-dimethyl C${11}$H${13}$BrS Enhanced lipophilicity; potential antimicrobial activity
6-Bromo-8-chloro-2,2-dimethyl-2H-1-benzopyran-4-one Br (C6), Cl (C8), 4-ketone, 2,2-dimethyl C${11}$H${11}$BrClO$_2$ Increased reactivity due to ketone; research applications in synthesis
6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one Br (C6, C8), 4-ketone C$9$H$6$Br$2$O$2$ Electronic effects for catalysis/photochemistry
6-Bromo-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one Br (C6), 2-ketone, 4-phenyl C${15}$H${11}$BrO$_2$ Steric hindrance from phenyl; possible kinase inhibition
KR-31831 (Anti-angiogenic agent) Complex substituents (imidazolidine, Cl) C${20}$H${25}$ClN$4$O$2$ Anti-angiogenic; inhibits endothelial cell proliferation

Biological Activity

6-Bromo-4-chloro-3,4-dihydro-2H-1-benzopyran is a benzopyran derivative characterized by the presence of bromine and chlorine substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and material science.

Chemical Structure and Properties

  • IUPAC Name : 6-bromo-4-chloro-3,4-dihydro-2H-chromene
  • Molecular Formula : C9H8BrClO
  • Molecular Weight : 247.51 g/mol
  • CAS Number : 1864453-93-9

The compound is soluble in organic solvents such as ethanol and ethers, making it suitable for various chemical reactions and applications in research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various benzopyran derivatives highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be promising, suggesting potential as an antibacterial agent.

CompoundTarget BacteriaMIC (µg/mL)
6-Bromo-4-chloro-3,4-dihydro-2H-benzopyranStaphylococcus aureus7.23
6-Bromo-4-chloro-3,4-dihydro-2H-benzopyranEscherichia coli11.7

The structure–activity relationship (SAR) studies indicate that the presence of halogen atoms enhances the antimicrobial efficacy of benzopyran derivatives. Notably, the compound showed better activity compared to other similar compounds lacking these substituents .

The mechanism underlying the antimicrobial activity of 6-bromo-4-chloro-3,4-dihydro-2H-benzopyran is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The halogen substituents likely play a crucial role in enhancing its reactivity towards bacterial targets .

Catalysis

6-Bromo-4-chloro-3,4-dihydro-2H-benzopyran is utilized as a catalyst in organic synthesis, particularly in reactions involving the formation of pyran and pyranopyrazole derivatives. Its ability to generate reactive intermediates makes it a valuable tool in synthetic chemistry .

Material Science

In material science, this compound is explored for its potential applications in developing new materials with specific properties. Its unique chemical structure allows for modifications that can lead to enhanced functionalities in various industrial applications .

Study on Antibacterial Activity

A recent study focused on the antibacterial properties of benzopyran derivatives, including 6-bromo-4-chloro-3,4-dihydro-2H-benzopyran. The results indicated that this compound exhibited significant inhibition against several bacterial strains:

  • Staphylococcus aureus : MIC of 7.23 µg/mL.
  • Escherichia coli : MIC of 11.7 µg/mL.

These findings suggest that further development could lead to effective antibacterial agents derived from this compound .

Synthesis and Characterization

The synthesis of 6-bromo-4-chloro-3,4-dihydro-2H-benzopyran involves multi-step processes starting from bromobenzoic acid and aldehydes. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds .

Q & A

Q. How should researchers address discrepancies between theoretical and experimental LogP values?

  • Methodological Answer : Discrepancies may arise from ionization or solvent interactions. Use shake-flask experiments with octanol/water partitioning and compare with computational predictions (e.g., XLogP3). Adjust models using fragment-based correction terms .

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